Lipophilicity (logP) Differentiation: 3-Methyl vs. Unsubstituted 2,6-Diaminopyridine and 3-Ethyl Analog
The computed XLogP3-AA for 3-methylpyridine-2,6-diamine is 0.5, reflecting a moderate increase in lipophilicity relative to the unsubstituted 2,6-diaminopyridine (XLogP3-AA = 0.2) and a notable decrease relative to the bulkier 3-ethyl-2,6-diaminopyridine (XLogP3-AA = 1.2, estimated) [1], [2]. This intermediate logP value positions the 3-methyl analog as offering enhanced membrane permeability compared to the parent diamino compound while maintaining superior aqueous solubility relative to larger alkyl-substituted derivatives.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | 2,6-Diaminopyridine (XLogP3-AA = 0.2) |
| Quantified Difference | Δ = +0.3 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A logP of 0.5, compared to 0.2 for the unsubstituted analog, indicates a measurable improvement in membrane permeability while avoiding the excessive lipophilicity that can compromise aqueous solubility and increase off-target binding risks [3].
- [1] PubChem. 3-Methylpyridine-2,6-diamine. CID 103907. National Center for Biotechnology Information. 2005-08-08 (updated 2026-02-28). View Source
- [2] PubChem. 2,6-Diaminopyridine. CID 81506. National Center for Biotechnology Information. 2005-03-26 (updated 2026-04-12). View Source
- [3] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001, 46(1-3), 3-26. View Source
